15,17-Dotriacontadiyne
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Overview
Description
15,17-Dotriacontadiyne is a long-chain alkyne with the molecular formula C32H58. It is characterized by the presence of two triple bonds located at the 15th and 17th positions in the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15,17-Dotriacontadiyne typically involves the coupling of shorter alkyne precursors. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes under oxidative conditions . The reaction conditions often include the use of solvents like pyridine or dimethylformamide (DMF) and an oxidizing agent such as oxygen or air.
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 15,17-Dotriacontadiyne can undergo various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can convert the triple bonds to single bonds, yielding a saturated hydrocarbon.
Substitution: The terminal alkynes can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium amide (NaNH2) in liquid ammonia or organolithium reagents.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
15,17-Dotriacontadiyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of 15,17-Dotriacontadiyne involves its interaction with molecular targets such as enzymes and receptors. The compound’s triple bonds can participate in various biochemical reactions, potentially leading to the modulation of cellular pathways. For example, its interaction with enzymes involved in oxidative stress responses could result in anti-inflammatory effects .
Comparison with Similar Compounds
1,3-Diyne: A shorter alkyne with two triple bonds.
Hexatriyne: A linear alkyne with three triple bonds.
Octadeca-9,11-diyne: A long-chain alkyne with two triple bonds at the 9th and 11th positions.
Comparison: 15,17-Dotriacontadiyne is unique due to its long carbon chain and specific positioning of the triple bonds. This structure imparts distinct chemical properties, such as higher melting and boiling points compared to shorter alkynes. Additionally, its long chain allows for more extensive interactions with biological membranes and other macromolecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
67471-17-4 |
---|---|
Molecular Formula |
C32H58 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
dotriaconta-15,17-diyne |
InChI |
InChI=1S/C32H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
XCYJFSNOJKTPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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